molecular formula C20H21BrN2O3S2 B2810555 (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 618075-44-8

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No. B2810555
M. Wt: 481.42
InChI Key: DVXNOHDNNSIFOT-MSUUIHNZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, might also be discussed.


Scientific Research Applications

Synthesis and Biological Activity

The compound of interest, due to its complex structure, appears to be closely related to various synthesized derivatives with potential biological activities, particularly in antimicrobial and anticancer applications. While the specific compound was not directly mentioned in available research, similar compounds have been synthesized and evaluated for their biological activities, which might suggest potential applications for the compound .

  • Antimicrobial Activity : Compounds with structural similarities, particularly those containing the thioxothiazolidin and indolin-2-one moieties, have been synthesized and shown to possess significant antimicrobial activities. For instance, derivatives of thiazolidin-4-one have been prepared and evaluated for their antimicrobial properties against various bacterial strains, indicating a potential role in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

  • Anticancer Activity : Similarly, the synthesis of thioxothiazolidin-4-one derivatives and their evaluation for anticancer activities have been reported. Some of these compounds demonstrated promising results in inhibiting tumor growth and angiogenesis in mouse models, suggesting their potential as anticancer therapeutics. The structure-activity relationship (SAR) studies highlight the significance of substituents on the thiazolidinone core for enhancing anticancer activity (Chandrappa et al., 2010).

  • Carbonic Anhydrase Inhibition and Apoptosis Induction : Novel derivatives incorporating the 2-oxoindolin-3-ylidene motif have been synthesized and shown to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, including cancer. Some of these compounds exhibited potent inhibitory activity against tumor-associated carbonic anhydrase isoforms and induced apoptosis in cancer cell lines, suggesting a potential application in cancer therapy (Eldehna et al., 2017).

  • Aldose Reductase Inhibition : Compounds bearing structural similarities to the target molecule have been investigated for their aldose reductase inhibitory activity, a key target for managing complications related to diabetes. Some of these derivatives showed potent inhibitory effects, surpassing the activity of clinically used inhibitors, suggesting potential utility in treating diabetic complications (Kučerová-Chlupáčová et al., 2020).

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I hope this general approach helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S2/c1-2-3-8-22-15-7-6-12(21)10-14(15)16(18(22)24)17-19(25)23(20(27)28-17)11-13-5-4-9-26-13/h6-7,10,13H,2-5,8-9,11H2,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXNOHDNNSIFOT-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

CAS RN

618075-44-8
Record name (3Z)-5-BROMO-1-BUTYL-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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